molecular formula C9H8N2O2 B6358272 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 900018-76-0

8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B6358272
CAS No.: 900018-76-0
M. Wt: 176.17 g/mol
InChI Key: ZPEXGVUYMVTGOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold, which is crucial for the compound’s biological activity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications :

Comparison with Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • Imidazo[1,2-a]pyrimidine

Comparison: 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid stands out due to its unique structural features and potent biological activity . Compared to similar compounds, it exhibits higher efficacy against drug-resistant strains of tuberculosis, making it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-2-4-11-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEXGVUYMVTGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944408
Record name 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21801-80-9
Record name Imidazo(1,2-a)pyridine-3-carboxylic acid, 7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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